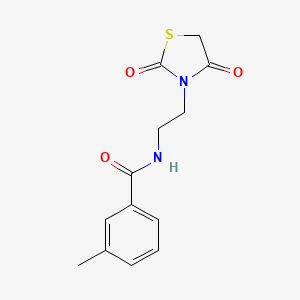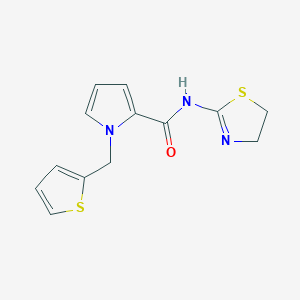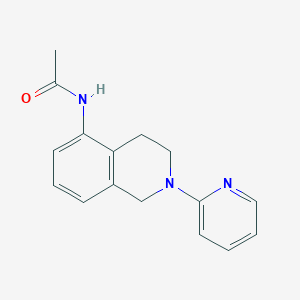![molecular formula C15H20N4O B7530200 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide, also known as CP-94,253, is a chemical compound that belongs to the class of NMDA receptor antagonists. It is a potent and selective antagonist of the NMDA receptor subtype that has been extensively used in scientific research.
作用機序
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thereby inhibits the activation of the receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory, and its dysregulation has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been shown to reduce neuropathic pain in animal models. 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has been found to impair learning and memory in animal models, which is consistent with the role of the NMDA receptor in these processes. 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has also been shown to have antipsychotic effects in animal models of schizophrenia.
実験室実験の利点と制限
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of the receptor in various physiological and pathological processes. However, its use is limited by its low solubility in water and its poor bioavailability, which may require the use of high doses or alternative administration routes. 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide is also sensitive to pH changes, which may affect its activity in different experimental conditions.
将来の方向性
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has potential applications in the treatment of various neurological and psychiatric disorders, including stroke, traumatic brain injury, neuropathic pain, addiction, and schizophrenia. Future research should focus on optimizing the pharmacokinetic properties of 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide to improve its efficacy and reduce its side effects. Other areas of research could include the development of novel NMDA receptor antagonists with improved selectivity and potency, and the investigation of the role of the NMDA receptor in other physiological and pathological processes.
合成法
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide can be synthesized by reacting 3-aminopropionitrile with 2-chloro-5-cyanopyridine in the presence of a base, followed by reaction with cyclohexylamine. The resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, traumatic brain injury, and neuropathic pain. 3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide has also been used to investigate the role of the NMDA receptor in learning and memory, addiction, and schizophrenia.
特性
IUPAC Name |
3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-10-12-6-7-14(18-11-12)17-9-8-15(20)19-13-4-2-1-3-5-13/h6-7,11,13H,1-5,8-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFRWHWBOWQNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCNC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)

![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)


